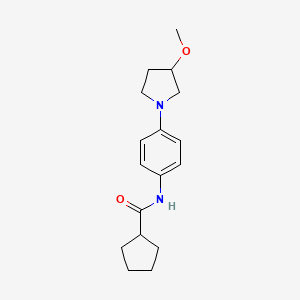
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide”, also known as CPP-115, is a synthetic compound. It belongs to the family of alpha-amino-3. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds is also described .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the pyrrolidine ring . The molecular weight of the compound is 288.391.Aplicaciones Científicas De Investigación
Discovery and Development of Kinase Inhibitors
Research on compounds structurally similar to "N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide" has led to the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, showing promise in tumor stasis and advancing into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Neuroleptic Activity and Dopamine Antagonism
Studies on benzamide derivatives with structural similarities have demonstrated potent neuroleptic activities, showing significant promise for the treatment of psychosis with fewer side effects compared to conventional neuroleptics (Iwanami et al., 1981). Another study highlighted the selective antidopaminergic activity of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), offering insights into its potent and long-lasting neuroleptic properties with a highly selective blocking action on the dopamine D1 receptor (Usuda et al., 2004).
Antihyperglycemic Agents
A series of benzamide derivatives was prepared in the search for antidiabetic agents, leading to the identification of compounds like KRP-297 as candidates for treating diabetes mellitus, demonstrating the therapeutic potential of these chemical structures in managing chronic conditions (Nomura et al., 1999).
Direcciones Futuras
The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The pyrrolidine ring, a common structural feature in this compound, is known to be involved in various biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring and methoxy group may influence its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-14(7-9-15)18-17(20)13-4-2-3-5-13/h6-9,13,16H,2-5,10-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGISHCJLYYALAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)
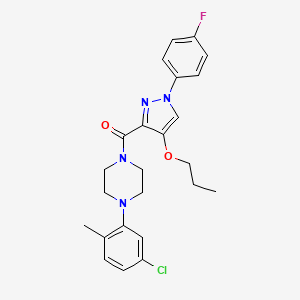
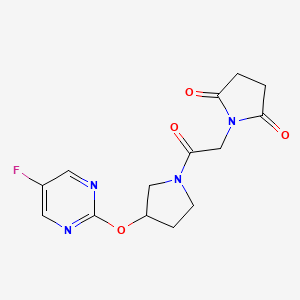

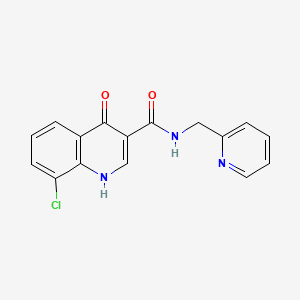
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)
![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
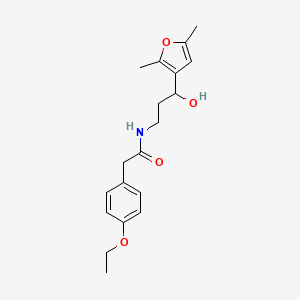
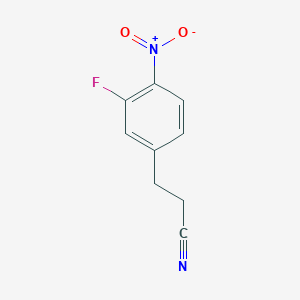
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)